molecular formula C18H19BrN4O4S2 B2643298 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 1021070-98-3

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2643298
CAS No.: 1021070-98-3
M. Wt: 499.4
InChI Key: UAOLSTMGYNVOKG-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide is a synthetic small molecule research compound featuring a benzamide core strategically substituted with a 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole moiety and a butyl(methyl)sulfamoyl group. This molecular architecture, which incorporates privileged heterocyclic scaffolds, is designed for investigating structure-activity relationships in medicinal chemistry and chemical biology. Compounds within this structural class have demonstrated significant potential in scientific research for their diverse biological activities. Related 1,3,4-oxadiazole derivatives have been identified as promising inhibitors of cholinesterase enzymes, showing potent activity against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), suggesting potential research applications for neurodegenerative conditions . Furthermore, structurally similar sulfonamide-containing oxadiazoles have exhibited notable antimicrobial properties in research settings, with varying efficacy against Gram-positive and Gram-negative bacterial strains, positioning them as valuable chemical tools for microbiology research . The incorporation of the sulfamoyl group in the molecular structure also suggests potential research applications as enzyme inhibitors, particularly against carbonic anhydrase isoforms, as evidenced by studies on related compounds developed as selective carbonic anhydrase II inhibitors with potential topical applications . The mechanism of action for this compound in research contexts is believed to involve targeted enzyme inhibition, where the molecule may interact with specific enzymatic active sites through its sulfonamide group and heterocyclic components, potentially disrupting substrate binding or catalytic function . The synthetic route for this compound typically involves multi-step organic synthesis, beginning with the formation of the oxadiazole ring through cyclization of appropriate precursors, followed by sequential coupling reactions to introduce the sulfamoyl and benzamide functionalities . As with all our research compounds, this product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of human consumption. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O4S2/c1-3-4-11-23(2)29(25,26)13-7-5-12(6-8-13)16(24)20-18-22-21-17(27-18)14-9-10-15(19)28-14/h5-10H,3-4,11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLSTMGYNVOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide . The reaction is carried out at room temperature for 12 hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: The compound may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a brominated thiophene ring , an oxadiazole ring , and a benzamide group with a butyl(methyl)sulfamoyl substituent. The synthesis typically involves:

  • Formation of 5-bromothiophene-2-carboxylic acid through bromination.
  • Cyclization to form the oxadiazole ring via reaction with hydrazine hydrate.
  • Coupling with butyl(methyl)sulfamoyl benzamide in the presence of coupling agents.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum .

CompoundActivityReference
This compoundAntimicrobial
10a (related compound)84.4% efficacy against Botrytis cinerea
Pyraclostrobin (control)81.4% efficacy

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Research on oxadiazole-based compounds has indicated that they can inhibit cancer cell proliferation by interacting with specific cellular pathways. The mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth.

The biological activity of this compound is largely attributed to its structural features:

  • Oxadiazole Ring : Known for its ability to interact with various biological targets, potentially disrupting enzyme function.
  • Benzamide Group : Provides additional binding sites that enhance interaction with target proteins.

Case Studies and Research Findings

  • Antifungal Activity : A study evaluated various benzamide derivatives with oxadiazole moieties against fungal pathogens, demonstrating that compounds similar to this compound exhibited promising antifungal effects .
  • Cell Proliferation Inhibition : In vitro studies have reported that certain derivatives effectively inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications in oncology .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that some oxadiazole derivatives have low toxicity levels in zebrafish embryos . This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural motifs with several derivatives, enabling comparisons of substituent effects on activity and physicochemical properties:

Compound Name Key Substituents Biological Activity Reference
Target Compound 5-Bromothiophen-2-yl, butyl(methyl)sulfamoyl Not explicitly reported in evidence -
4-[Butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533871-60-2) 3,4,5-Triethoxyphenyl, butyl(methyl)sulfamoyl Not reported (structural analogue)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl Antifungal (C. albicans inhibition)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl, cyclohexyl(ethyl)sulfamoyl Antifungal (thioredoxin reductase inhibition)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (Compound 26) Thiophen-2-yl, bromobenzamide Cytotoxic (structural basis for SAR studies)
TAS1553 (5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide) Complex sulfamoyl and oxadiazole substitutions Antitumor (ribonucleotide reductase inhibition)

Key Observations :

  • Halogenation: The 5-bromothiophene group in the target compound may improve lipophilicity and membrane permeability compared to non-halogenated analogues like LMM5 (4-methoxyphenylmethyl) or LMM11 (furan-2-yl). Bromine’s electron-withdrawing effects could also enhance metabolic stability .
  • Sulfamoyl Group : The butyl(methyl)sulfamoyl substituent likely offers a balance between steric bulk and solubility, contrasting with the benzyl(methyl) group in LMM5 (more lipophilic) and cyclohexyl(ethyl) in LMM11 (higher steric hindrance) .
Physicochemical Properties
  • Solubility : Sulfamoyl groups generally improve aqueous solubility, but the bromothiophene moiety may reduce it compared to methoxy or furan-containing analogues .

Q & A

Q. What are the key synthetic steps for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide?

The synthesis typically involves:

  • Oxadiazole Ring Formation : Cyclization of a hydrazide derivative with a carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) using dehydrating agents like POCl₃ or PCl₅ under reflux .
  • Sulfamoyl Group Introduction : Coupling 4-(butyl(methyl)sulfamoyl)benzoic acid with the oxadiazole intermediate via carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160–165 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₉H₁₈BrN₅O₃S₂) .
  • IR Spectroscopy : Detection of amide C=O (~1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF; low solubility in aqueous buffers (use sonication or co-solvents like 5% Tween-80) .
  • Stability : Stable at −20°C for >6 months. In solution (DMSO), avoid repeated freeze-thaw cycles; degradation occurs at pH <4 or >10 .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive bacteria, e.g., S. aureus) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature Control : Oxadiazole cyclization at 80–90°C minimizes side products (e.g., hydrazone formation) .
  • Solvent Optimization : Use anhydrous DCM for sulfamoyl coupling to reduce hydrolysis .
  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCl) for higher amidation efficiency .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Replace bromothiophene with chlorothiophene or phenyl groups to assess halogen/heterocycle impact on bioactivity .
  • Functional Group Modifications : Substitute butyl(methyl)sulfamoyl with morpholinosulfonyl to study steric/electronic effects .
  • In Silico Docking : Predict binding affinities to targets like EGFR or DHFR using AutoDock Vina .

Q. How are mechanistic studies designed to identify molecular targets?

  • Enzyme Inhibition Assays : Test inhibition of thymidylate synthase (TS) or topoisomerase II via fluorometric kits .
  • Cellular Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Competitive Binding Studies : Use radiolabeled analogs to quantify target engagement .

Q. How should researchers address contradictions in published biological data (e.g., varying IC₅₀ values)?

  • Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations, and incubation times .
  • Dose-Response Validation : Repeat experiments with 8–12 concentration points and nonlinear regression analysis .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency against kinase-dependent cancers) .

Methodological Notes

  • Data Reproducibility : Include internal controls (e.g., cisplatin for cytotoxicity assays) and report SEM for triplicate experiments .
  • Advanced Analytics : Use LC-MS/MS to quantify metabolic stability in liver microsomes .
  • Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if docking results are inconclusive) .

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